Bienvenue dans la boutique en ligne BenchChem!

(4S)-Brivaracetam-d7

Isotopic purity Certified Reference Material Method validation

(4S)-Brivaracetam-d7 is a 7-deuterium labeled internal standard for LC-MS/MS, ensuring co-elution and a +7 Da mass shift to correct matrix effects in complex biofluids. Ideal for bioequivalence studies, TDM, and regulatory-compliant Brivaracetam quantification. High isotopic enrichment reduces cross-talk and enhances method ruggedness.

Molecular Formula C₁₁H₁₃D₇N₂O₂
Molecular Weight 219.33
Cat. No. B1153076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-Brivaracetam-d7
Synonyms(αS,4S)-α-Ethyl-2-oxo-4-propyl-1-pyrrolidineacetamide-d7; 
Molecular FormulaC₁₁H₁₃D₇N₂O₂
Molecular Weight219.33
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4S)-Brivaracetam-d7: Certified Deuterated Internal Standard for Brivaracetam Bioanalysis


(4S)-Brivaracetam-d7 (CAS: 1202896-51-2) is a highly deuterated stable isotope-labeled internal standard (SIL-IS) of the antiepileptic drug Brivaracetam [1]. It possesses a molecular formula of C11H13D7N2O2 and a molecular weight of 219.33 g/mol, where seven deuterium atoms (2H) have been incorporated into the molecule, primarily on the propyl side chain [2]. As a SIL-IS, it is designed to exhibit nearly identical physicochemical properties and chromatographic behavior to the non-deuterated analyte, ensuring co-elution and equivalent ionization efficiency in LC-MS/MS systems while remaining spectrometrically distinct via a +7 Da mass shift [3]. This enables its use as a highly precise reference standard to correct for variability in sample preparation, extraction recovery, and matrix effects during the quantitative analysis of Brivaracetam in complex biological matrices [4].

Why (4S)-Brivaracetam-d7 Cannot Be Substituted by Other Brivaracetam Analogs in Quantitative LC-MS/MS


In quantitative LC-MS/MS bioanalysis, the direct substitution of (4S)-Brivaracetam-d7 with alternative internal standards like Brivaracetam-d3 or non-deuterated analogs is scientifically unsound due to critical performance differences. A key principle for a robust SIL-IS is the minimization of mass spectrometric cross-talk and chromatographic resolution while ensuring sufficient mass separation to avoid isotopic overlap with the analyte's natural abundance envelope [1]. Brivaracetam-d3, for instance, provides a mass difference of only +3 Da, which increases the risk of signal interference and reduced dynamic range due to the analyte's M+3 isotopic contribution . Furthermore, the use of seven deuterium atoms in (4S)-Brivaracetam-d7, as opposed to fewer labels, helps mitigate hydrogen-deuterium exchange on non-exchangeable sites, enhancing signal stability and method ruggedness [2]. In contrast, a non-deuterated structural analog would not co-elute with the analyte, failing to compensate for matrix-induced ionization suppression and resulting in inaccurate quantification, especially in complex biological fluids like human plasma [3].

(4S)-Brivaracetam-d7 Performance Specifications: Quantitative Evidence for Method Validation and Procurement


Isotopic Enrichment and Purity Specifications for Certified Reference Material Grade

(4S)-Brivaracetam-d7 is supplied with a minimum chemical purity of 95.00% and a minimum isotopic enrichment of 98% 2H, as specified by Shimadzu Chemistry & Diagnostics for their certified reference material product [1]. This is a critical differentiator from research-grade deuterated standards which may have lower and less rigorously verified enrichment levels, potentially compromising the accuracy of isotope dilution mass spectrometry (IDMS) methods.

Isotopic purity Certified Reference Material Method validation

Mass Spectrometric Differentiation via MRM Transition for Specific Quantitation

In a validated UHPLC-MS/MS method for Brivaracetam quantification in human plasma, (4S)-Brivaracetam-d7 was detected and quantified using a specific Multiple Reaction Monitoring (MRM) transition of m/z 220.000→175.100 in positive ion mode [1]. In contrast, the non-deuterated analyte, Brivaracetam, was monitored via the transition m/z 213.100→168.100 [1]. This +7 Da mass shift for both the precursor and product ions provides unambiguous spectral separation, preventing cross-talk and enabling precise, interference-free quantification.

Multiple Reaction Monitoring LC-MS/MS Precursor ion Product ion

Demonstrated Chromatographic Co-Elution and Matrix Effect Compensation in Human Plasma

The effectiveness of (4S)-Brivaracetam-d7 as an internal standard is evidenced by its near-identical chromatographic behavior to the analyte. In a validated UHPLC-MS/MS method, both Brivaracetam and Brivaracetam-d7 co-eluted at 1.01 minutes on a Synergi Fusion RP column using a binary gradient [1]. Critically, the use of this SIL-IS fully compensated for matrix effects; the method validation reported that no matrix effect was observed, enabling a simple protein precipitation sample preparation [1]. This is in stark contrast to the use of a non-deuterated analog, which would likely exhibit a different retention time and fail to correct for matrix-induced ionization suppression or enhancement.

Chromatography Matrix effect Bioanalysis Ion suppression

Method Validation Metrics: Precision, Accuracy, and Recovery for Regulatory Compliance

Multiple independent studies have validated methods using (4S)-Brivaracetam-d7 that meet stringent FDA and EMA bioanalytical guidelines. One validated UHPLC-MS/MS method achieved a mean recovery of 95% for Brivaracetam from human plasma and demonstrated both intra- and inter-assay imprecision and inaccuracy of <15% for all quality control samples across a linear range of 0.10–10 mcg/mL [1]. A separate validated method, also using this internal standard, achieved an even more sensitive lower limit of quantification (LLOQ) of 20.000 ng/mL and reported intra- and inter-assay precision and accuracy of <15% with no observed matrix effect [2].

Method validation Precision Accuracy Recovery FDA Guidance

Key Application Scenarios for (4S)-Brivaracetam-d7 in Pharmaceutical and Clinical Research


Therapeutic Drug Monitoring (TDM) of Brivaracetam in Epilepsy Patients

Clinical laboratories performing TDM for Brivaracetam require a robust, high-throughput, and regulatory-compliant method. The use of (4S)-Brivaracetam-d7 as an internal standard, as described in validated UHPLC-MS/MS assays, enables the accurate and precise quantification of plasma Brivaracetam concentrations over a clinically relevant range (e.g., 0.10–10 mcg/mL) [1]. Its ability to fully compensate for matrix effects allows for simple sample preparation (protein precipitation), facilitating rapid turnaround times essential for patient care. The method's precision and accuracy (<15%) ensure reliable data for clinicians to adjust dosing and manage potential drug-drug interactions [1].

Bioequivalence and Pharmacokinetic (PK) Studies for Generic Brivaracetam Formulations

For pharmaceutical companies developing generic versions of Brivaracetam, demonstrating bioequivalence to the reference listed drug is a regulatory requirement. The high sensitivity and specificity afforded by (4S)-Brivaracetam-d7 in UHPLC-MS/MS methods, with a validated LLOQ of 20.0 ng/mL, are critical for accurately characterizing the full plasma concentration-time profile, including the terminal elimination phase [2]. The method's proven lack of matrix effect and high recovery (95%) ensures that the data generated is robust and will withstand regulatory scrutiny during Abbreviated New Drug Application (ANDA) submissions [1].

Preclinical ADME and Toxicology Studies in Drug Discovery

In early-stage drug discovery, understanding the absorption, distribution, metabolism, and excretion (ADME) of Brivaracetam is paramount. (4S)-Brivaracetam-d7 serves as an indispensable tool for accurately quantifying the parent drug in various biological matrices (e.g., plasma, tissue homogenates, microsomal incubations) from preclinical species. Its stable isotope label ensures that the quantification is free from interference by the biological matrix and is not confounded by the non-deuterated drug being studied, providing high-confidence data for decision-making in lead optimization and candidate selection [3].

Quality Control and Stability Testing of Brivaracetam API and Drug Product

The high chemical purity (≥95.00%) and isotopic enrichment (≥98%) of certified reference material-grade (4S)-Brivaracetam-d7 make it suitable for use as a system suitability standard or for creating calibration curves in quality control (QC) laboratories [4]. It can be employed to monitor the stability of Brivaracetam Active Pharmaceutical Ingredient (API) and finished drug products under various stress conditions as per ICH guidelines, ensuring that quantification of any degradation products is performed against a highly reliable and traceable internal standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4S)-Brivaracetam-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.